molecular formula C8H4ClN3O5S B2563901 [(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid CAS No. 442531-32-0

[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid

Cat. No.: B2563901
CAS No.: 442531-32-0
M. Wt: 289.65
InChI Key: LEIJUUNMDKBYLE-UHFFFAOYSA-N
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Description

[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole ring substituted with chloro and nitro groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid typically involves the nucleophilic substitution reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with thiol-containing compounds. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like triethylamine to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The thiol group can be oxidized to a sulfonic acid using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or thiols, solvents like DMSO or DMF, and bases like triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Sulfonic Acid Derivatives: From the oxidation of the thiol group.

    Substituted Benzoxadiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the thiol group allows for covalent bonding with biological targets, while the nitro and chloro groups provide sites for further chemical modifications.

Properties

IUPAC Name

2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O5S/c9-3-1-4(18-2-5(13)14)8(12(15)16)7-6(3)10-17-11-7/h1H,2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIJUUNMDKBYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1SCC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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